molecular formula C13H9F3N2O B3595845 N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 717858-97-4

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B3595845
CAS No.: 717858-97-4
M. Wt: 266.22 g/mol
InChI Key: JFCDNQVJUVAQQQ-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethyl)phenyl]isonicotinamide” is a chemical compound that has been studied for its potential antileukemia effects . It has been identified as an ATP-competitive inhibitor that is highly selective for SRPK1 and SRPK2 .


Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “N-[4-(trifluoromethyl)phenyl]isonicotinamide”, has been extensively studied. These compounds are often prepared through fluorination and trifluoromethylation of N-containing compounds .


Molecular Structure Analysis

The molecular structure of “N-[4-(trifluoromethyl)phenyl]isonicotinamide” has been analyzed using various techniques, including intrinsic tryptophan fluorescence emission, molecular docking, and molecular dynamics .


Chemical Reactions Analysis

“N-[4-(trifluoromethyl)phenyl]isonicotinamide” is involved in various chemical reactions. For instance, it has been used in the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis .


Physical and Chemical Properties Analysis

“N-[4-(trifluoromethyl)phenyl]isonicotinamide” has unique physicochemical properties due to the presence of the trifluoromethyl group. Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Mechanism of Action

The mechanism of action of “N-[4-(trifluoromethyl)phenyl]isonicotinamide” is believed to involve the inhibition of SRPK1 and SRPK2, which play a critical role in regulating pre-mRNA splicing events .

Future Directions

The future directions of “N-[4-(trifluoromethyl)phenyl]isonicotinamide” research are promising. The unique physicochemical properties of the trifluoromethyl group and the pyridine moiety suggest that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-1-3-11(4-2-10)18-12(19)9-5-7-17-8-6-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCDNQVJUVAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361349
Record name N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717858-97-4
Record name N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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